molecular formula C14H17ClFNO4 B15127519 2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoicacid CAS No. 1260004-84-9

2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoicacid

Cat. No.: B15127519
CAS No.: 1260004-84-9
M. Wt: 317.74 g/mol
InChI Key: WJPDYAGKWUKNAA-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the coupling of the protected amino acid with a chloro-fluorophenyl derivative using coupling reagents like EDCI or DCC.

    Deprotection and Purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The Boc protecting group also provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1260004-84-9

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

WJPDYAGKWUKNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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